molecular formula C17H24BNO4 B3251496 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 2096330-23-1

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B3251496
CAS No.: 2096330-23-1
M. Wt: 317.2 g/mol
InChI Key: AHJDNKARIRRHCH-UHFFFAOYSA-N
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Description

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a morpholine ring, a benzaldehyde group, and a boronic ester moiety

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic ester) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a new bond with the halide or pseudo-halide. Transmetalation then occurs, where the organoboron compound is transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound likely participates, is a key method for forming carbon-carbon bonds, a fundamental process in organic synthesis . This could potentially affect a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The compound’s stability and storage temperature (2-8°c) suggest that it may have specific requirements for optimal bioavailability .

Result of Action

As a participant in the suzuki–miyaura reaction, it contributes to the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C, suggesting that temperature can affect its stability . Furthermore, the Suzuki–Miyaura reaction, in which this compound is likely involved, is known to be influenced by various factors such as the choice of solvent, base, and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester moiety can be introduced by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a morpholine group.

    Formylation: The benzaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced onto the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various biaryl compounds depending on the aryl or vinyl halide used.

Scientific Research Applications

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including drug candidates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-5-boronic acid pinacol ester: Similar boronic ester moiety but with an amino group instead of a morpholine ring.

    2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester moiety but with a methoxy group instead of a morpholine ring.

    2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine: Similar structure but with a pyridine ring instead of a benzaldehyde group.

Uniqueness

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of its morpholine ring, benzaldehyde group, and boronic ester moiety

Properties

IUPAC Name

2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-20)19-7-9-21-10-8-19/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJDNKARIRRHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138869
Record name 2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-23-1
Record name 2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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